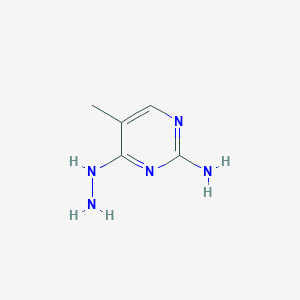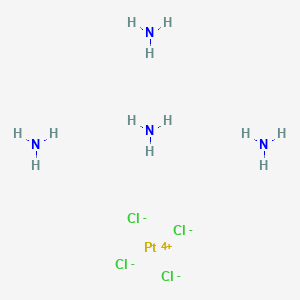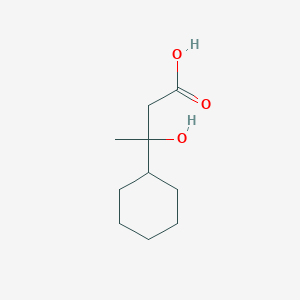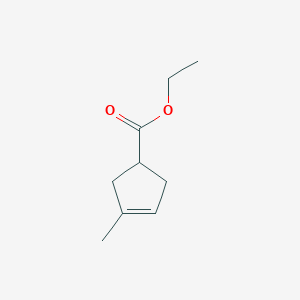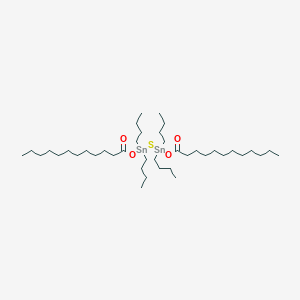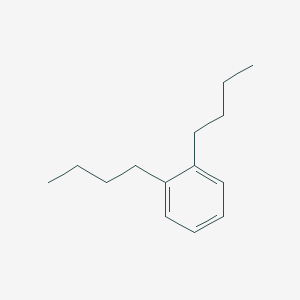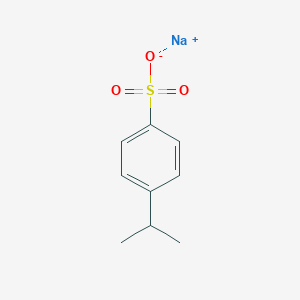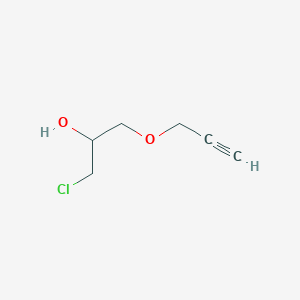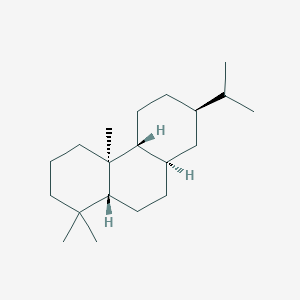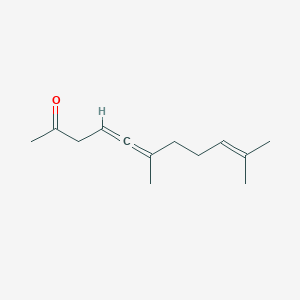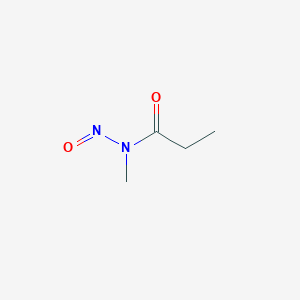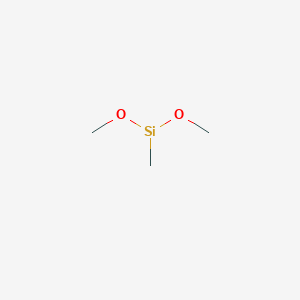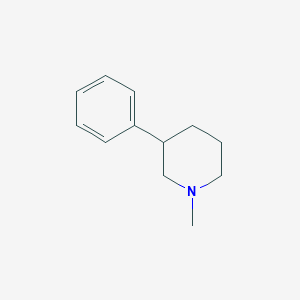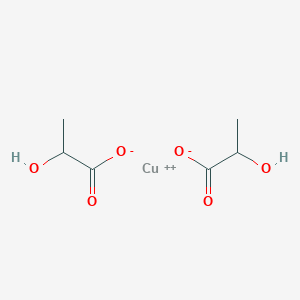![molecular formula C8H7NO4Se B100884 [(p-Nitrophenyl)seleno]acetic acid CAS No. 17893-55-9](/img/structure/B100884.png)
[(p-Nitrophenyl)seleno]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(p-Nitrophenyl)seleno]acetic acid, also known as PNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C8H6NO4Se. PNPA has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In
Mechanism Of Action
The mechanism of action of [(p-Nitrophenyl)seleno]acetic acid is not fully understood. However, it is believed that it exerts its biological effects through the redox modulation of cellular signaling pathways. [(p-Nitrophenyl)seleno]acetic acid has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical And Physiological Effects
[(p-Nitrophenyl)seleno]acetic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can induce cell death in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes such as glutathione peroxidase. In vivo studies have shown that it can reduce the growth of tumors in animal models and improve cognitive function in mice.
Advantages And Limitations For Lab Experiments
One of the main advantages of using [(p-Nitrophenyl)seleno]acetic acid in lab experiments is its high reactivity and specificity towards selenocysteine-containing proteins. This makes it a valuable tool for studying the function and regulation of these proteins. However, one of the limitations of using [(p-Nitrophenyl)seleno]acetic acid is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for research on [(p-Nitrophenyl)seleno]acetic acid. One area of interest is the development of new synthetic methods for the production of [(p-Nitrophenyl)seleno]acetic acid and related compounds. Another area of interest is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of [(p-Nitrophenyl)seleno]acetic acid and its effects on cellular signaling pathways.
Synthesis Methods
[(p-Nitrophenyl)seleno]acetic acid can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of p-nitrophenylchloroformate with sodium selenide in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to obtain the final product, [(p-Nitrophenyl)seleno]acetic acid. Other methods involve the reaction of p-nitrophenylacetic acid with selenium dioxide or the reaction of p-nitrophenylchloroformate with sodium selenite.
Scientific Research Applications
[(p-Nitrophenyl)seleno]acetic acid has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, it has been used as a substrate for the measurement of selenocysteine-containing proteins. In pharmacology, it has been studied for its potential as a therapeutic agent for the treatment of cancer and neurological disorders. In material science, it has been used as a precursor for the synthesis of selenium-containing polymers and nanomaterials.
properties
CAS RN |
17893-55-9 |
|---|---|
Product Name |
[(p-Nitrophenyl)seleno]acetic acid |
Molecular Formula |
C8H7NO4Se |
Molecular Weight |
260.12 g/mol |
IUPAC Name |
2-(4-nitrophenyl)selanylacetic acid |
InChI |
InChI=1S/C8H7NO4Se/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) |
InChI Key |
YQPXZFWIJXKUPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[Se]CC(=O)O |
Other CAS RN |
17893-55-9 |
synonyms |
[(p-Nitrophenyl)seleno]acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



